![molecular formula C6H4FN B14260617 3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene CAS No. 188708-95-4](/img/structure/B14260617.png)
3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-7-azabicyclo[41This process stabilizes the highly strained cyclopropene structure, making it possible to characterize the compound in argon matrices at cryogenic temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized nature and the complexity of its synthesis. The production typically requires advanced laboratory techniques and controlled environments to ensure the stability and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also be performed, although the specific conditions and reagents required are less commonly documented.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions often involve low temperatures and inert atmospheres to prevent decomposition of the highly strained structure .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the specific conditions used. For example, oxidation reactions may yield cycloheptatetraene derivatives, while substitution reactions can produce a range of fluorinated or non-fluorinated bicyclic compounds .
Scientific Research Applications
3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene has several scientific research applications, including:
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules, although specific applications in biology are still under investigation.
Mechanism of Action
The mechanism of action of 3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene involves its ability to undergo heavy-atom tunneling, which limits its lifetime and observability. This tunneling effect is crucial in the rearrangement of phenylcarbene to cycloheptatetraene derivatives . The fluorine substituents play a significant role in stabilizing the compound and slowing down the tunneling rearrangement, allowing for its characterization and study .
Comparison with Similar Compounds
Similar Compounds
1,5-Difluorobicyclo[4.1.0]hepta-2,4,6-triene: Similar in structure but with two fluorine atoms, this compound also exhibits heavy-atom tunneling and is used in similar research applications.
3-(Methylthio)-7-azabicyclo[4.1.0]hepta-2,4,6-triene: This compound features a methylthio group instead of a fluorine atom and undergoes similar rearrangement reactions.
Uniqueness
3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene is unique due to its single fluorine substituent, which provides a balance between stability and reactivity. This makes it an ideal candidate for studying the effects of fluorine substitution on the reactivity and stability of strained bicyclic systems .
Properties
CAS No. |
188708-95-4 |
|---|---|
Molecular Formula |
C6H4FN |
Molecular Weight |
109.10 g/mol |
IUPAC Name |
4-fluoro-7-azabicyclo[4.1.0]hepta-1(7),2,4-triene |
InChI |
InChI=1S/C6H4FN/c7-4-1-2-5-6(3-4)8-5/h1-3,6H |
InChI Key |
CJASSXAEWPECDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC2C=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Hex-2-en-2-yl)selanyl]benzene](/img/structure/B14260535.png)
![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)

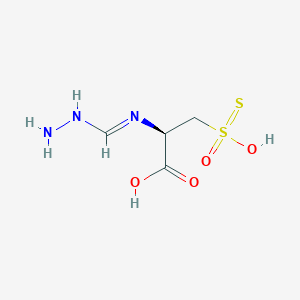
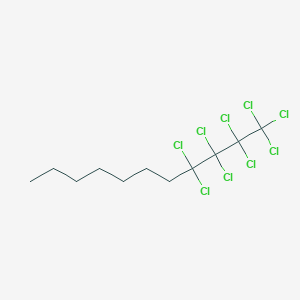
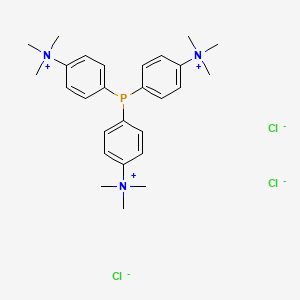
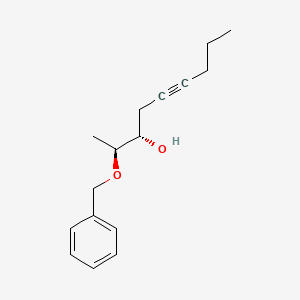
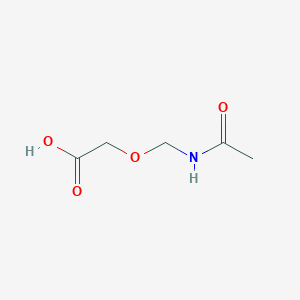
![Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl-](/img/structure/B14260588.png)

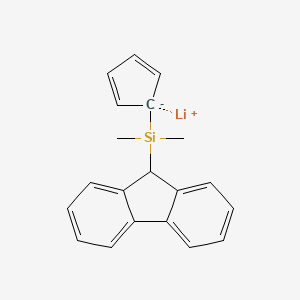
![2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate](/img/structure/B14260612.png)

